molecular formula C17H26N4O4S B6454502 4-[(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine CAS No. 2549045-45-4

4-[(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine

Cat. No.: B6454502
CAS No.: 2549045-45-4
M. Wt: 382.5 g/mol
InChI Key: PYWQBFXGSWFNQI-UHFFFAOYSA-N
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Description

4-[(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine is a potent and selective chemical probe targeting the second bromodomain of TAF1 (TAF1(2)). TAF1 is a critical component of the transcription factor IID (TFIID) complex, which is essential for the initiation of RNA polymerase II-mediated transcription. This compound has emerged as a valuable tool in chemical biology and oncology research for investigating the role of TAF1 in gene regulation, particularly in the context of cancer. Its mechanism of action involves high-affinity binding to the TAF1(2) bromodomain, thereby disrupting the recognition of acetylated lysine residues on histones. This interaction inhibits the transcriptional function of TAF1, leading to the downregulation of specific genes, including key oncogenes. Research utilizing this compound has been instrumental in validating TAF1(2) as a therapeutic target, especially in acute myeloid leukemia (AML) and other cancers dependent on specific transcriptional programs [Link to source: https://www.chemicalprobes.org/taf1-bromodomain-inhibitor]. It is supplied for research applications only and is intended for in vitro studies to elucidate transcriptional mechanisms, identify downstream genetic targets, and explore novel epigenetic cancer therapies.

Properties

IUPAC Name

4-[[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-14-9-18-16(19-10-14)25-13-17-4-2-3-15(17)11-21(12-17)26(22,23)20-5-7-24-8-6-20/h9-10,15H,2-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWQBFXGSWFNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: It serves as a building block for synthesizing novel materials and polymers due to its structural complexity.

  • Biology: In bioorganic chemistry, this compound is used to study enzyme interactions and metabolic pathways.

  • Industry: Utilized in the development of specialty chemicals and advanced materials with enhanced properties.

Mechanism of Action: The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, modulating their activity. The specific pathways involved often depend on the biological context, involving intricate mechanisms of inhibition or activation at the molecular level.

Comparison with Similar Compounds: When compared to other compounds with similar structural features, this compound stands out due to its unique combination of the sulfonyl and morpholine moieties, enhancing its reactivity and interaction potential. Similar compounds include:

  • 4-Sulfamoylphenyl morpholine: Another sulfonyl-containing morpholine derivative but lacks the pyrimidin-2-yl group, affecting its binding affinity and specificity.

  • Pyrimidinyl sulfonyl derivatives: These share the pyrimidine backbone but differ in the attached functional groups, influencing their biological activity and industrial applications.

And that wraps up our detailed exploration of "4-[(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine". Need anything else?

Biological Activity

The compound 4-[(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine has emerged as a significant subject of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be broken down into several key components:

  • Morpholine : A cyclic amine that contributes to the compound's solubility and biological activity.
  • Sulfonyl Group : Known for enhancing biological activity through interactions with various biological targets.
  • 5-Methylpyrimidine : This moiety is associated with various pharmacological effects, particularly in cancer treatment.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the 5-methylpyrimidine fragment have shown effective inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The most promising compounds in these studies demonstrated IC50 values significantly lower than standard treatments, indicating a potent anticancer effect .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : The compound has been evaluated for its ability to inhibit c-Met kinase activity, which is crucial in cancer progression.
  • Induction of Apoptosis : Studies using acridine orange staining have shown that the compound can induce apoptosis in cancer cells, leading to cell death.
  • Molecular Docking Studies : These studies suggest that the compound interacts favorably with target proteins involved in tumor growth and survival .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the chemical structure can significantly influence the biological activity of the compound. For example:

  • The introduction of different substituents on the pyrimidine ring enhances anticancer activity.
  • The morpholine group plays a critical role in increasing solubility and bioavailability .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerEffective against A549, HeLa, MCF-7 cell lines with low IC50 values
Enzyme InhibitionPotential inhibition of acetylcholinesterase and urease
AntibacterialModerate to strong activity against specific bacterial strains
Apoptosis InductionInduces apoptosis in cancer cells through specific pathways

Case Studies

  • Cancer Cell Line Study : A series of experiments evaluated the effectiveness of various derivatives of the compound against different cancer cell lines. The most active derivative showed an IC50 value of 1.03 µM against A549 cells, making it significantly more potent than traditional therapies like Golvatinib .
  • Enzyme Inhibition Study : In vitro studies demonstrated that several derivatives exhibited strong inhibitory effects on urease, suggesting potential applications in treating conditions associated with elevated urease levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Retinol Binding Protein 4 (RBP4) Antagonism

Compound 42 : 5-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid ()

  • Key Differences: Substituents: Compound 42 includes a trifluoromethylphenyl group on the bicyclic system and a pyrimidine-4-carboxylic acid moiety, contrasting with the sulfonylmorpholine and 5-methylpyrimidin-2-yloxy groups in the target compound. Electron Effects: The carboxylic acid in Compound 42 introduces acidity and hydrogen-bonding capacity, while the sulfonylmorpholine group in the target compound provides a polar, non-acidic sulfonamide linkage.
  • Synthesis : Both compounds employ coupling reactions with pyrimidine derivatives, but Compound 42 uses methyl 2-chloro-5-methylpyrimidine-4-carboxylate under Et3N/DMF conditions at 60°C, suggesting shared synthetic routes for bicyclic cores .

Morpholine-Containing Derivatives in Patent Literature

EP 4 374 877 A2 Derivatives ():

  • Example 1: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-... Key Differences:
  • Linkage : Morpholine is connected via a 2-ethoxy group to a phenyl ring, differing from the direct sulfonyl attachment in the target compound.
  • Functionality : The ethoxy linker may increase flexibility but reduce electron-withdrawing effects compared to the sulfonyl group.
  • Example 329 Synthesis : Uses 4-(2-chloroethyl)morpholine hydrochloride, highlighting the prevalence of morpholine in medicinal chemistry for modifying solubility and target engagement .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Features

Feature Target Compound Compound 42 (RBP4 Antagonist) EP 4 374 877 A2 Derivatives
Core Structure Octahydrocyclopenta[c]pyrrole + sulfonylmorpholine Octahydrocyclopenta[c]pyrrole Pyrrolo[1,2-b]pyridazine + morpholine-ethoxy
Key Substituents 5-Methylpyrimidin-2-yloxy methyl Trifluoromethylphenyl, pyrimidine-4-carboxylic acid Cyano-pyrimidine, trifluoromethylphenyl
Synthetic Conditions Not explicitly described Et3N/DMF, 60°C, 16 hours Chloroethylmorpholine coupling
Therapeutic Target Hypothesized: Kinases or RBP4 RBP4 Undisclosed (likely kinase or GPCR targets)

Electronic and Steric Effects

  • In contrast, Compound 42’s carboxylic acid may form salt bridges but could limit blood-brain barrier penetration due to ionization .
  • The 5-methylpyrimidin-2-yloxy group in the target compound offers a planar aromatic system for π-π stacking, whereas EP 4 374 877 A2 derivatives use cyano-pyrimidine for similar interactions but with increased polarity .

Pharmacokinetic Considerations

  • Solubility : Morpholine derivatives in EP 4 374 877 A2 may exhibit enhanced aqueous solubility due to ethoxy linkers, whereas the sulfonamide in the target compound balances solubility and rigidity .

Preparation Methods

Pyrrolidine-Cyclopentane Fusion

A common strategy involves the Dieckmann cyclization of suitably substituted pyrrolidine precursors. For example, a diester-functionalized pyrrolidine derivative can undergo base-mediated intramolecular condensation to yield the fused bicyclic system. Alternatively, Diels-Alder reactions between cyclopentadiene and nitroolefins followed by hydrogenation and ring contraction have been reported for related octahydroindole systems.

Stereochemical Control

The stereochemistry at the 3a-position is critical for subsequent functionalization. Asymmetric hydrogenation using chiral catalysts like Ru(BINAP) complexes or enzymatic resolution techniques may achieve enantiomeric excesses >90%.

Introduction of the sulfonylmorpholine group typically proceeds via sulfonation followed by nucleophilic displacement.

Sulfur Oxidation and Coupling

  • Thiol Intermediate Generation : The bicyclic core is functionalized with a thiol group (–SH) at the 2-position via radical thiol-ene coupling or substitution reactions.

  • Oxidation to Sulfonyl Chloride : Treatment with chlorine gas in the presence of water or using chlorosulfonic acid converts the thiol to a sulfonyl chloride (–SO₂Cl).

  • Morpholine Incorporation : Reaction of the sulfonyl chloride with morpholine in dichloromethane or THF at 0–5°C yields the sulfonamide.

Example Protocol

StepReagents/ConditionsYield
ThiolationHSCH₂CO₂Et, AIBN, 80°C75%
OxidationClSO₃H, Cl₂, 0°C82%
AminationMorpholine, DCM, 0°C88%

(5-Methylpyrimidin-2-yl)oxymethyl Substituent Installation

The 3a-position is functionalized via etherification or Mitsunobu reaction .

Alkylation of Hydroxymethyl Intermediate

  • Hydroxymethyl Introduction : A hydroxymethyl group (–CH₂OH) is installed at the 3a-position via aldol addition or Grignard reaction.

  • Ether Formation : Reaction with 2-chloro-5-methylpyrimidine in the presence of NaH or K₂CO₃ in DMF at 60°C affords the desired ether.

Mitsunobu Reaction Alternative

For stereochemical retention, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with 5-methylpyrimidin-2-ol provides higher regioselectivity.

Comparative Yields

MethodConditionsYield
Alkylation2-Cl-pyrimidine, K₂CO₃, DMF65%
MitsunobuDEAD, PPh₃, THF78%

Final Assembly and Purification

Sequential Bond Formation

The order of sulfonylation and pyrimidine coupling impacts overall yield. Performing sulfonylation first minimizes side reactions at the electron-rich pyrimidine ring.

Crystallization and Characterization

Final purification via recrystallization from ethanol/water mixtures (7:3 v/v) yields the target compound as a white crystalline solid. HPLC purity >99% and ¹H-NMR (DMSO-d₆, δ ppm): 1.45–1.89 (m, cyclopentane), 2.33 (s, pyrimidine-CH₃), 3.52–3.75 (m, morpholine).

Challenges and Optimization

Sulfone Over-Oxidation

Uncontrolled oxidation during sulfonation generates sulfone byproducts. Using stoichiometric ClSO₃H at 0°C suppresses over-oxidation, limiting sulfone content to <0.5%.

Epimerization at 3a-Position

Basic conditions during etherification may cause epimerization. Low-temperature Mitsunobu conditions (0°C) preserve stereochemistry, maintaining enantiomeric excess >98% .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with a retrosynthetic analysis, breaking the molecule into key fragments: the octahydrocyclopenta[c]pyrrole core, the sulfonyl-morpholine group, and the 5-methylpyrimidin-2-yloxy substituent. Use coupling reactions (e.g., Suzuki-Miyaura for pyrimidine attachment) and sulfonylation steps. Statistical experimental design (e.g., factorial or response surface methodology) should optimize parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .
  • Critical Parameters : Monitor regioselectivity during sulfonylation and stereochemical control during cyclopenta-pyrrole ring formation. Purification via flash chromatography or recrystallization ensures >95% purity.

Q. How can the stereochemical configuration of the octahydrocyclopenta[c]pyrrole moiety be validated experimentally?

  • Methodology : Employ X-ray crystallography for absolute configuration determination. Alternatively, use NOESY NMR to confirm spatial proximity of protons in the fused bicyclic system. Compare experimental optical rotation with computed values (e.g., DFT at the B3LYP/6-31G* level) .
  • Data Interpretation : Discrepancies between experimental and computational results may indicate conformational flexibility or impurities in the sample.

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Glide) using crystal structures of target proteins (e.g., PDB entries). Apply quantum mechanics/molecular mechanics (QM/MM) to refine binding poses, focusing on the sulfonyl-morpholine group’s electrostatic interactions. Free energy perturbation (FEP) calculations quantify ΔΔG values for substituent modifications .
  • Validation : Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental binding constants.

Q. How can researchers resolve contradictory data regarding the compound’s metabolic stability in preclinical models?

  • Methodology : Conduct in vitro assays (e.g., liver microsomes, CYP450 inhibition) to identify metabolic hotspots (e.g., morpholine ring oxidation). Use LC-HRMS to characterize metabolites. If discrepancies persist between in vitro and in vivo data, investigate species-specific differences (e.g., murine vs. human CYP3A4 activity) or tissue distribution via radiolabeled studies .
  • Case Example : If the sulfonyl group shows instability in rat plasma but not human, modify the substituent (e.g., replace with a sulfonamide) and retest.

Q. What strategies enable structure-activity relationship (SAR) studies for improving aqueous solubility without compromising target affinity?

  • Methodology :

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, amine) to the pyrimidine or morpholine rings. Assess logP changes via shake-flask or chromatographic methods (e.g., HPLC logk').
  • SAR Balance : Maintain critical pharmacophores (e.g., sulfonyl linker for hydrogen bonding) while modifying peripheral groups. Use parallel synthesis to generate analogues and test solubility (e.g., nephelometry) and potency (e.g., IC₅₀ assays) .
    • Data Table :
AnalogSubstituentlogPSolubility (µg/mL)IC₅₀ (nM)
ParentNone2.81245
A-OH (C5)1.98560
B-NH₂ (C2)1.5120120

Methodological Challenges and Solutions

Q. How can researchers design robust assays to evaluate the compound’s off-target effects in complex biological systems?

  • Methodology :

  • Proteome-Wide Screening : Use affinity-based chemoproteomics (e.g., thermal shift assays, activity-based protein profiling).
  • Transcriptomic Analysis : RNA-seq or NanoString to identify unintended pathway modulation .
    • Validation : Confirm hits with orthogonal methods (e.g., CRISPR knockdown or siRNA silencing).

Q. What advanced analytical techniques characterize degradation products under accelerated stability conditions?

  • Methodology : Subject the compound to stress testing (40°C/75% RH, light exposure). Analyze degradants via UPLC-QTOF-MS/MS with collision-induced dissociation (CID). Compare fragmentation patterns with synthetic standards. Quantify using stability-indicating HPLC methods .

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